9-Fluorenylmethanol

Peptide Synthesis Solid-Phase Synthesis Kinetics

This compound is the mandatory starting material for Fmoc-Cl/Fmoc-OSu synthesis. Its primary -CH₂OH group is irreplaceable for Fmoc/tBu SPPS strategy. Generic analogs (e.g., 9-fluorenone) lack this functionality, compromising orthogonal protection. Validated for HPLC derivatization (4 pmol detection limit) and electroactive polymer synthesis. Ensure 98%+ purity for reliable Fmoc-amino acid production.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 24324-17-2
Cat. No. B185326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluorenylmethanol
CAS24324-17-2
Synonyms9-fluorenylmethanol
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)CO
InChIInChI=1S/C14H12O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2
InChIKeyXXSCONYSQQLHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Fluorenylmethanol (CAS 24324-17-2) Procurement Guide: Core Properties & Synthesis Role


9-Fluorenylmethanol (Fm-OH) is a high-purity, crystalline solid (C₁₄H₁₂O, MW 196.25) with a melting point of 102–107 °C and a predicted pKa of 13.68±0.10 [1]. It serves as the essential precursor for the widely utilized 9-fluorenylmethyloxycarbonyl (Fmoc) amine-protecting group in peptide and organic synthesis [2].

9-Fluorenylmethanol Procurement Risks: Why Generic 'Fluorene Alcohol' Substitutes Fail


Interchanging 9-Fluorenylmethanol with other primary alcohols (e.g., benzyl alcohol, triphenylmethanol) or even its activated derivative Fmoc-Cl without due diligence introduces significant process variability and risk. Its unique fluorenyl core is engineered for a specific base-labile deprotection mechanism [1], and its physical properties (e.g., pKa, solubility) are not generic [2]. Selecting an inappropriate substitute can lead to incomplete protection, harsh deprotection conditions that damage sensitive substrates, or introduce difficult-to-remove impurities, ultimately compromising product purity and synthetic yield. The following quantitative evidence details these critical, non-interchangeable performance parameters.

9-Fluorenylmethanol Selection Guide: 5 Key Quantitative Differentiators vs. Alternatives


Base-Labile Deprotection Kinetics: Benchmarking Fmoc-OH Derived Protecting Group Performance

The Fmoc group, derived directly from 9-Fluorenylmethanol, demonstrates rapid and quantifiable deprotection kinetics under mild basic conditions, a key performance advantage over acid-labile protecting groups. For resin-bound Fmoc-amino acids, deprotection half-lives (t₁/₂) with 20% piperidine in DMF range from 10.3 seconds (for Fmoc-Lys(Boc)) to 41.5 seconds (for Fmoc-Val) [1]. This speed translates to >99.99% deprotection in under 10 minutes for all measured amino acids [1].

Peptide Synthesis Solid-Phase Synthesis Kinetics

Comparative pKa and Base-Lability: 9-Fluorenylmethanol vs. Benzyl Alcohol

The pKa of the conjugate acid of 9-Fluorenylmethanol is predicted to be 13.68±0.10 [1], which is notably lower (more acidic) than the pKa of benzyl alcohol (approx. 15.4) [2]. This difference in acidity of the hydroxyl proton directly translates to enhanced base-lability for the corresponding protecting group.

Physical Organic Chemistry Protecting Groups Reactivity

Solubility Profile for Reaction Media: 9-Fluorenylmethanol vs. Triphenylmethanol

9-Fluorenylmethanol exhibits a distinct solubility profile compared to bulky alternatives like triphenylmethanol. While triphenylmethanol is practically insoluble in water and only slightly soluble in many organic solvents [1], 9-Fluorenylmethanol is reported to be soluble in methanol and other polar organic solvents [2].

Process Chemistry Solubility Reaction Medium

Commercial Purity Benchmarking: 9-Fluorenylmethanol (≥98-99%) vs. Fmoc-Cl (Fmoc-chloride)

Commercially available 9-Fluorenylmethanol is routinely supplied at high purity, typically ≥98% by HPLC or ≥99% by GC . This contrasts with its activated derivative, Fmoc-Cl, which is more reactive and prone to hydrolysis, making consistent high purity more challenging and requiring stringent storage conditions [1].

Quality Control Reagent Purity Procurement

9-Fluorenylmethanol in Practice: 3 Quantitatively Justified Procurement Scenarios


Solid-Phase Peptide Synthesis (SPPS) Requiring High-Throughput and Minimal Side-Reactions

For automated SPPS, the rapid Fmoc deprotection kinetics (t₁/₂ of 10-42 seconds) [1] are non-negotiable for efficient cycle times and high crude peptide purity. This scenario mandates the use of 9-Fluorenylmethanol as the precursor to the Fmoc group, as slower or more harsh deprotection methods (e.g., those required for Boc or benzyl groups) would lead to sequence deletions and side-reactions, particularly with sensitive amino acids.

Synthesis of Base-Sensitive Small Molecules and Natural Products

When protecting amine functionalities on molecules that are unstable to strong bases or acidic conditions, the mild basic deprotection enabled by the Fmoc group (derived from 9-Fluorenylmethanol) is essential. The quantitative difference in pKa between 9-Fluorenylmethanol (13.68) and benzyl alcohol (15.4) [2] underpins this selectivity, allowing for cleavage with piperidine while preserving other base-sensitive esters or functional groups.

In-Situ Preparation of Fmoc-Amino Acids for High-Value Custom Synthesis

Instead of procuring pre-made, often costly, and potentially unstable Fmoc-amino acids, research groups can generate them in situ from high-purity 9-Fluorenylmethanol (≥98% HPLC) . This approach provides greater control over reagent freshness, purity, and cost. The commercial availability of 9-Fluorenylmethanol at consistent high purity directly supports reproducible and scalable syntheses, as opposed to relying on the more variable quality of pre-activated Fmoc-Cl [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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